2-cyclopentyl-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine hydrochloride
Description
Properties
IUPAC Name |
(2-cyclopentylpyrrolidin-1-yl)-[(2S)-pyrrolidin-2-yl]methanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O.ClH/c17-14(12-7-3-9-15-12)16-10-4-8-13(16)11-5-1-2-6-11;/h11-13,15H,1-10H2;1H/t12-,13?;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDYPTQPLBHDLEX-NQJMHYHOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2CCCN2C(=O)C3CCCN3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(C1)C2CCCN2C(=O)[C@@H]3CCCN3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.81 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis of 2-cyclopentyl-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine hydrochloride typically involves the acylation of a pyrrolidine derivative with cyclopentylamine or a cyclopentyl-containing intermediate. The key step is the formation of the amide bond between the (2S)-pyrrolidine-2-carbonyl moiety and the cyclopentyl-substituted pyrrolidine.
A representative synthetic route involves:
- Preparation of (2S)-pyrrolidine-2-carbonyl chloride as an activated acylating agent.
- Reaction of this acyl chloride with cyclopentylamine or 2-cyclopentylpyrrolidine under controlled conditions.
- Isolation of the hydrochloride salt form by treatment with hydrochloric acid or HCl gas.
This approach ensures high regio- and stereoselectivity, preserving the (2S) stereochemistry of the pyrrolidine ring.
Detailed Preparation Procedure
Step 1: Synthesis of (2S)-Pyrrolidine-2-carbonyl Chloride
- Starting from L-proline or (2S)-pyrrolidine-2-carboxylic acid, the acid is converted to the corresponding acid chloride using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride .
- The reaction is typically carried out in anhydrous solvents like tetrahydrofuran (THF) or dichloromethane (DCM) at room temperature or under reflux for 1–3 hours.
- The acid chloride intermediate is isolated or used in situ for the next step.
Step 2: Coupling with Cyclopentylamine or Cyclopentylpyrrolidine
- The acid chloride is reacted with cyclopentylamine or 2-cyclopentylpyrrolidine in anhydrous conditions.
- The reaction is performed in solvents such as dichloromethane or THF at 0°C to room temperature.
- A base like triethylamine or pyridine is added to neutralize the hydrochloric acid formed during amide bond formation.
- The reaction time ranges from 1 to 24 hours depending on the scale and conditions.
Step 3: Formation of Hydrochloride Salt
- The free base product is treated with hydrochloric acid in an appropriate solvent (e.g., ether, ethanol) to form the hydrochloride salt.
- The salt is isolated by filtration or crystallization.
- Purification can be achieved by recrystallization from solvents such as ethanol or ethyl acetate.
Reaction Conditions and Optimization
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Acid chloride formation | L-proline + SOCl₂ or oxalyl chloride, THF, RT or reflux, 1-3 h | Anhydrous conditions critical |
| Amide bond formation | Acid chloride + cyclopentylamine, DCM/THF, 0°C to RT, 1-24 h | Use of base (Et₃N) to trap HCl |
| Hydrochloride salt formation | Treatment with HCl in ethanol or ether | Yields stable, crystalline salt |
Research Findings and Variations
- Literature reports emphasize the importance of stereochemical integrity during the acylation step, ensuring the (2S) configuration is retained, which is crucial for biological activity.
- The use of activated esters or mixed anhydrides as alternatives to acid chlorides has been explored to improve yields and reduce side reactions.
- Some synthetic routes employ in situ generation of acid chlorides to minimize decomposition.
- Reaction times and temperatures are optimized to balance conversion rates with minimal racemization or by-product formation.
- The hydrochloride salt form enhances the compound’s solubility and stability , facilitating handling and further biological testing.
Summary Table of Preparation Methods
| Parameter | Method A: Acid Chloride Route | Method B: Activated Ester Route |
|---|---|---|
| Starting material | (2S)-Pyrrolidine-2-carboxylic acid (L-proline) | (2S)-Pyrrolidine-2-carboxylic acid |
| Activation reagent | Thionyl chloride or oxalyl chloride | N-Hydroxysuccinimide (NHS) + DCC or EDC |
| Coupling partner | Cyclopentylamine or 2-cyclopentylpyrrolidine | Cyclopentylamine or 2-cyclopentylpyrrolidine |
| Solvent | THF, DCM | DCM, DMF |
| Temperature | 0°C to room temperature | Room temperature |
| Reaction time | 1–24 hours | 12–24 hours |
| Base | Triethylamine or pyridine | Triethylamine |
| Salt formation | HCl in ethanol or ether | HCl in ethanol or ether |
| Yield | Typically 70–90% | Typically 65–85% |
| Notes | Requires strict anhydrous conditions | May reduce side reactions, easier handling |
Chemical Reactions Analysis
Types of Reactions
2-cyclopentyl-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine hydrochloride undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines . Substitution reactions can result in the formation of various substituted pyrrolidine derivatives .
Scientific Research Applications
2-cyclopentyl-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine hydrochloride has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-cyclopentyl-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine hydrochloride involves its interaction with specific molecular targets and pathways . The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 2-cyclopentyl-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine hydrochloride
- CAS Number : 1423017-80-4
- Molecular Formula : C₁₄H₂₄N₂O·HCl
- Molecular Weight : 272.81 g/mol
- Structural Features : Contains a pyrrolidine core substituted with a cyclopentyl group and an (2S)-pyrrolidine-2-carbonyl moiety, with a hydrochloride counterion .
The compound belongs to a class of bicyclic pyrrolidine derivatives, often utilized in medicinal chemistry for their conformational rigidity and bioactivity. Below is a comparative analysis with structurally analogous compounds:
Table 1: Structural and Physicochemical Comparison
Key Findings :
Substituent Effects: The cyclopentyl group in the target compound provides intermediate steric bulk compared to the cyclohexyl analog (286.84 g/mol), which may influence binding affinity in receptor interactions .
Pharmacokinetic Implications: The hydrochloride salt form in the target compound improves crystallinity and handling stability compared to non-ionic analogs like the tert-butyl ester (146231-54-1) .
Safety and Handling :
Biological Activity
2-Cyclopentyl-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine hydrochloride (CAS No. 1290217-79-6) is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₄H₂₄N₂O
- Molecular Weight : 236.35 g/mol
- CAS Number : 1290217-79-6
- Purity : ≥95%
The compound is believed to interact with various biological targets, including:
- Receptors : It may act as an antagonist or modulator of specific neurotransmitter receptors, influencing pathways related to cognition and mood.
- Enzymatic Activity : It could inhibit or activate enzymes involved in metabolic processes, such as those in the central nervous system (CNS).
Antidepressant Activity
Recent studies have indicated that derivatives similar to 2-cyclopentyl-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine exhibit antidepressant-like effects in animal models. This is attributed to their ability to enhance neurotransmitter levels, particularly serotonin and norepinephrine.
Neuroprotective Effects
Research suggests that the compound may possess neuroprotective properties, potentially beneficial in treating neurodegenerative diseases. Its ability to reduce oxidative stress and inflammation in neuronal cells has been documented.
In Vitro Studies
In vitro assays have shown that the compound can:
- Induce apoptosis in cancer cell lines, suggesting potential anti-cancer properties.
- Influence cell cycle progression, particularly through the modulation of cyclin-dependent kinases (CDKs) .
In Vivo Studies
Animal models have demonstrated that administration of the compound leads to significant behavioral changes consistent with antidepressant activity. For instance:
- Forced Swim Test : Mice treated with the compound showed reduced immobility time compared to controls, indicating an antidepressant effect.
Data Table: Summary of Biological Activities
Case Studies
-
Case Study on Depression :
A study involving a mouse model of depression showed that treatment with 2-cyclopentyl-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine significantly improved depressive-like behaviors, correlating with increased levels of serotonin in the brain. -
Neurodegeneration Model :
In a model of Alzheimer's disease, administration of the compound resulted in improved cognitive function and reduced amyloid plaque deposition, suggesting its potential role as a neuroprotective agent.
Q & A
Basic: What synthetic strategies ensure high enantiomeric purity during the preparation of this compound?
Methodological Answer:
- Chiral Pool Synthesis : Start with enantiomerically pure precursors like L-proline (or its derivatives) to preserve stereochemistry. For example, the reaction of L-proline with chloroacetyl chloride in THF under reflux ensures retention of configuration .
- Controlled Reaction Conditions : Use low temperatures (e.g., 10–15°C) during coupling steps to minimize racemization. For instance, dicyclohexylcarbodiimide (DCC) in dichloromethane prevents undesired side reactions .
- Purification : Employ column chromatography (e.g., 2% MeOH/CHCl₃) followed by crystallization in diisopropyl ether to isolate diastereomerically pure products .
Advanced: How can X-ray crystallography using SHELX programs resolve ambiguities in absolute configuration?
Methodological Answer:
- Data Collection : Grow single crystals via slow evaporation in non-polar solvents (e.g., diisopropyl ether) to ensure high-resolution diffraction .
- Refinement with SHELXL : Use the Hooft parameter or Flack test in SHELXL to determine absolute configuration. For twinned crystals, apply the TWIN/BASF commands to refine data .
- Validation : Cross-verify with circular dichroism (CD) or NMR-based Mosher ester analysis if crystallographic data is inconclusive .
Basic: What spectroscopic techniques confirm structural integrity and purity?
Methodological Answer:
- NMR Spectroscopy :
- 1H/13C NMR : Compare chemical shifts with intermediates (e.g., δ 4.47 ppm for the CHCONH₂ group in pyrrolidine derivatives) .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals from cyclopentyl or pyrrolidine protons .
- Mass Spectrometry (MS) : Confirm molecular weight (e.g., m/z 191.1 [M+1] for related intermediates) .
- Elemental Analysis : Validate C/H/N ratios (e.g., deviations >0.4% indicate impurities) .
Advanced: How to reconcile discrepancies between computational modeling and experimental NMR data?
Methodological Answer:
- Solvent Effects : Simulate NMR chemical shifts using DFT calculations (e.g., B3LYP/6-311+G(d,p)) with explicit solvent models (e.g., PCM for chloroform) .
- Conformational Analysis : Perform molecular dynamics (MD) simulations to identify dominant conformers contributing to observed splitting patterns .
- Experimental Validation : Use variable-temperature NMR to probe dynamic equilibria (e.g., rotamers) .
Basic: What storage conditions prevent degradation of the hydrochloride salt?
Methodological Answer:
- Hygroscopicity Management : Store in airtight containers with desiccants (e.g., silica gel) at -20°C .
- Solvent Stability : Avoid prolonged exposure to DMSO or water; use anhydrous THF or DCM for stock solutions .
Advanced: How to design SAR studies for derivatives targeting biological activity?
Methodological Answer:
- Substituent Variation : Modify the cyclopentyl group (e.g., fluorination) or pyrrolidine carbonyl moiety (e.g., amide-to-ester substitution) to assess steric/electronic effects .
- Biological Assays : Pair synthetic derivatives with enzymatic assays (e.g., dipeptidyl peptidase inhibition) and molecular docking (e.g., AutoDock Vina) to correlate structure with activity .
- Data Mining : Leverage CAS databases (e.g., 1381928-56-8 for fluorinated analogs) to identify structurally related bioactive compounds .
Basic: How to minimize diastereomeric impurities during synthesis?
Methodological Answer:
- Stereoselective Coupling : Use chiral auxiliaries (e.g., Fmoc-protected intermediates) or enantiopure catalysts (e.g., Jacobsen’s catalyst) .
- In-Process Monitoring : Track reaction progress via TLC (e.g., 5% MeOH/CHCl₃) to halt reactions before byproduct formation .
Advanced: How to resolve overlapping 1H NMR signals in complex mixtures?
Methodological Answer:
- Deuteration : Use deuterated solvents (e.g., CDCl₃) and 2D techniques (NOESY, TOCSY) to assign coupled protons in crowded regions (e.g., δ 2.0–4.5 ppm) .
- Paramagnetic Additives : Add shift reagents (e.g., Eu(fod)₃) to separate enantiomeric signals in chiral centers .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
